molecular formula C22H22ClN3O3 B2835911 1-(9-Chloro-2-(2-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone CAS No. 899983-62-1

1-(9-Chloro-2-(2-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone

Cat. No. B2835911
CAS RN: 899983-62-1
M. Wt: 411.89
InChI Key: ZPRPAUOHKIPZGU-UHFFFAOYSA-N
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Description

1-(9-Chloro-2-(2-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone is a useful research compound. Its molecular formula is C22H22ClN3O3 and its molecular weight is 411.89. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

The compound exhibits antimicrobial properties, which have been investigated in several studies . Researchers have explored its effectiveness against bacteria, fungi, and other microorganisms. Its potential as an antimicrobial agent could have implications for drug development and combating infections.

GABA(A) Alpha1 Receptor Agonist

In pharmacology, this compound has been identified as a novel selective GABA(A) alpha1 receptor agonist. It displays sedative and anxiolytic-like properties in rodents . Understanding its interaction with GABA receptors may contribute to the development of new anxiolytic drugs.

Pyrazolo[1,5-a]pyrimidine Analogues

Pyrazolo[1,5-a]pyrimidines are purine analogues with potential biological activities. Researchers have synthesized derivatives containing the 1,2,3-triazole moiety, including this compound, for evaluation in drug discovery . These analogues may have applications in cancer therapy, inflammation, or other disease areas.

Recyclization Studies

In synthetic chemistry, investigations into recyclization reactions have involved this compound. For instance, under the action of hydrazine hydrate, it undergoes recyclization in ethanol at different molar ratios of starting reagents. Although yields have been modest, understanding the reaction pathways can inform future synthetic strategies .

Mechanism of Action

Target of Action

Similar compounds, such as benzoxazoles, have been extensively used in drug discovery due to their broad substrate scope and functionalization . They exhibit several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .

Mode of Action

The exact mode of action of this compound is currently unknown. It’s worth noting that benzoxazole derivatives have shown antifungal activity similar to the standard drug voriconazole against aspergillus niger . This suggests that the compound may interact with its targets in a way that disrupts the normal functioning of the fungal cells, leading to their death.

Biochemical Pathways

Benzoxazole derivatives have been synthesized via different pathways , suggesting that the compound could potentially interact with multiple biochemical pathways, leading to a variety of downstream effects.

Pharmacokinetics

The molecular weight of a similar compound, ethanone, 1- (5-chloro-2-hydroxyphenyl)-, is 170593 , which is within the optimal range for oral bioavailability in drug discovery. This suggests that the compound could potentially have favorable pharmacokinetic properties.

Result of Action

Benzoxazole derivatives have shown anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects , suggesting that the compound could potentially have a wide range of molecular and cellular effects.

Action Environment

It’s worth noting that the synthesis of benzoxazole derivatives has been carried out under different reaction conditions and catalysts , suggesting that the compound’s action, efficacy, and stability could potentially be influenced by various environmental factors.

properties

IUPAC Name

1-[9-chloro-2-(2-hydroxyphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O3/c1-14(27)25-10-8-22(9-11-25)26-19(17-12-15(23)6-7-21(17)29-22)13-18(24-26)16-4-2-3-5-20(16)28/h2-7,12,19,28H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPRPAUOHKIPZGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2(CC1)N3C(CC(=N3)C4=CC=CC=C4O)C5=C(O2)C=CC(=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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